Cas no 901273-31-2 (4-(Piperazinylsulfonyl)benzenesulfonamide)
4-(Piperazinylsulfonyl)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-(1-piperazinylsulfonyl)Benzenesulfonamide
- 4-(Piperazine-1-sulfonyl)benzene-1-sulfonamide
- SBB076630
- 4-(piperazinylsulfonyl)benzenesulfonamide
- 4-(Piperazinylsulfonyl)benzenesulfonamide
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- Inchi: 1S/C10H15N3O4S2/c11-18(14,15)9-1-3-10(4-2-9)19(16,17)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H2,11,14,15)
- InChI Key: CATPRPFJRXCNSX-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)S(N)(=O)=O)(N1CCNCC1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 492
- XLogP3: -1
- Topological Polar Surface Area: 126
4-(Piperazinylsulfonyl)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-57607-0.05g |
4-(piperazine-1-sulfonyl)benzene-1-sulfonamide |
901273-31-2 | 95.0% | 0.05g |
$239.0 | 2025-03-15 | |
| Enamine | EN300-57607-0.1g |
4-(piperazine-1-sulfonyl)benzene-1-sulfonamide |
901273-31-2 | 95.0% | 0.1g |
$250.0 | 2025-03-15 | |
| Enamine | EN300-57607-0.25g |
4-(piperazine-1-sulfonyl)benzene-1-sulfonamide |
901273-31-2 | 95.0% | 0.25g |
$262.0 | 2025-03-15 | |
| Enamine | EN300-57607-0.5g |
4-(piperazine-1-sulfonyl)benzene-1-sulfonamide |
901273-31-2 | 95.0% | 0.5g |
$273.0 | 2025-03-15 | |
| Enamine | EN300-57607-1.0g |
4-(piperazine-1-sulfonyl)benzene-1-sulfonamide |
901273-31-2 | 95.0% | 1.0g |
$284.0 | 2025-03-15 | |
| Enamine | EN300-57607-2.5g |
4-(piperazine-1-sulfonyl)benzene-1-sulfonamide |
901273-31-2 | 95.0% | 2.5g |
$558.0 | 2025-03-15 | |
| Enamine | EN300-57607-5.0g |
4-(piperazine-1-sulfonyl)benzene-1-sulfonamide |
901273-31-2 | 95.0% | 5.0g |
$825.0 | 2025-03-15 | |
| Enamine | EN300-57607-10.0g |
4-(piperazine-1-sulfonyl)benzene-1-sulfonamide |
901273-31-2 | 95.0% | 10.0g |
$1224.0 | 2025-03-15 |
4-(Piperazinylsulfonyl)benzenesulfonamide Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 4-(Piperazinylsulfonyl)benzenesulfonamide
Comprehensive Overview of 4-(Piperazinylsulfonyl)benzenesulfonamide (CAS No. 901273-31-2): Properties, Applications, and Research Insights
4-(Piperazinylsulfonyl)benzenesulfonamide, identified by its CAS number 901273-31-2, is a specialized sulfonamide derivative with significant potential in pharmaceutical and biochemical research. This compound features a unique structural framework combining a piperazine ring and a benzenesulfonamide moiety, making it a subject of interest for drug discovery and enzyme inhibition studies. Its molecular formula, C10H15N3O4S2, highlights its versatility in synthetic chemistry applications.
Recent trends in AI-driven drug discovery and computational chemistry have amplified the relevance of compounds like 4-(Piperazinylsulfonyl)benzenesulfonamide. Researchers frequently explore its interactions with carbonic anhydrases, a class of enzymes linked to conditions such as glaucoma and epilepsy. The compound’s sulfonamide group is particularly noteworthy for its ability to bind zinc ions in enzyme active sites, a mechanism leveraged in designing targeted therapies. This aligns with growing public interest in precision medicine and personalized treatment options.
From a synthetic perspective, 901273-31-2 serves as a valuable intermediate in organic synthesis. Its piperazinyl component enhances solubility and bioavailability, addressing common challenges in drug formulation. Laboratories often utilize this compound to develop novel heterocyclic scaffolds, a topic frequently searched in academic databases like PubMed and SciFinder. The rise of green chemistry has also spurred investigations into eco-friendly synthesis routes for such sulfonamides, reflecting broader societal concerns about sustainable science.
Analytical characterization of 4-(Piperazinylsulfonyl)benzenesulfonamide typically involves techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure purity and validate structural integrity, critical for regulatory compliance in pharmaceutical development. Discussions on platforms like ResearchGate often highlight the compound’s spectral data, catering to chemists seeking reference materials for their work.
In conclusion, CAS 901273-31-2 exemplifies the intersection of traditional medicinal chemistry and modern technological advancements. Its dual functionality as a biochemical probe and synthetic building block positions it as a compound of enduring relevance. As interest grows in enzyme inhibitors and small-molecule therapeutics, this sulfonamide derivative will likely remain a focal point in both academic and industrial research endeavors.
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